Naratriptan is a synthetic compound classified as a second-generation triptan. [] It functions as a selective agonist of serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. [, ] Naratriptan plays a significant role in scientific research as a valuable tool for investigating the mechanisms of migraine and exploring the therapeutic potential of 5-HT receptor modulation.
Related Compounds
Sumatriptan
Compound Description: Sumatriptan is the first drug in the triptan class of drugs and is a selective serotonin (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes. It is widely used for the acute treatment of migraine headaches. []
Rizatriptan
Compound Description: Rizatriptan is another selective 5-HT1B/1D receptor agonist belonging to the triptan class of migraine medications. It is known for its rapid onset of action and efficacy in treating acute migraine attacks. []
Relevance: Rizatriptan is frequently compared to naratriptan in clinical trials assessing the efficacy and onset of action for acute migraine relief. Studies have consistently demonstrated that rizatriptan (10 mg) exhibits a faster onset of action and superior efficacy compared to naratriptan (2.5 mg). [, ] Notably, rizatriptan demonstrates efficacy as early as 30 minutes after administration, while naratriptan's effects are generally observed later. [] This difference in onset of action is a key factor when considering the appropriate triptan for individual patient needs. Despite these differences, both rizatriptan and naratriptan are considered well-tolerated, offering patients alternative options for acute migraine treatment. []
Zolmitriptan
Compound Description: Zolmitriptan is a triptan that acts as a selective agonist at 5-HT1B/1D receptors, similar to naratriptan and rizatriptan. It is used for the acute treatment of migraine headaches. []
Dihydroergotamine
Compound Description: Dihydroergotamine is an ergot alkaloid, classified as a 5-HT1B/1D receptor agonist, and is used for the acute treatment of migraine headaches. []
Relevance: Dihydroergotamine is included in studies investigating the contractile responses of canine coronary arteries to various 5-HT1B/1D receptor agonists. These studies revealed that while all three agonists (dihydroergotamine, naratriptan, and sumatriptan) induce contraction, dihydroergotamine consistently demonstrates the highest potency, irrespective of the presence or absence of nitric oxide synthase inhibition. [] The study sheds light on the potential differences in vasoconstrictive effects among these compounds, particularly in the context of coronary artery reactivity. Further research is warranted to determine the clinical implications of these findings.
Lasmiditan
Compound Description: Lasmiditan represents a distinct class of migraine medications that act as selective agonists at the 5-HT1F receptor, differentiating it from the 5-HT1B/1D agonism of triptans like naratriptan. [] This selectivity for the 5-HT1F receptor is thought to confer a unique mechanism of action, primarily targeting neuronal pathways involved in migraine pain transmission without causing vasoconstriction. []
Relevance: Lasmiditan is a focal point of discussion in the context of exploring the role of 5-HT1F receptors in migraine treatment and comparing different mechanistic approaches. While naratriptan does exhibit affinity for 5-HT1F receptors in vitro, its clinical efficacy is primarily attributed to its 5-HT1B/1D agonistic activity, as it was developed primarily for its vasoconstrictive properties. [] This distinction underscores the importance of considering both in vitro receptor binding profiles and the drug's ability to reach its site of action in the central nervous system when evaluating potential clinical efficacy. Lasmiditan, specifically designed to be centrally active and target 5-HT1F receptors within the brain, has shown promising results in clinical trials for migraine relief, offering an alternative treatment strategy for patients who may not tolerate or respond adequately to triptans like naratriptan. []
Almotriptan Malate
Compound Description: Almotriptan malate is another selective 5-HT1B/1D receptor agonist belonging to the triptan class and is used to treat acute migraine attacks. []
Relevance: Almotriptan malate is investigated alongside naratriptan hydrochloride in studies exploring microneedle-assisted transdermal drug delivery as a potential alternative route of administration for migraine medications. Both compounds, traditionally administered as oral tablets, face limitations due to potential issues with absorption, particularly in patients experiencing nausea and vomiting commonly associated with migraines. [] The study aims to enhance drug delivery by creating microchannels in the skin using microneedle rollers to facilitate drug permeation. While the research primarily focuses on the technical aspects of microneedle-assisted delivery, it highlights the ongoing efforts to improve treatment options for migraine patients by exploring alternative routes of administration and potentially enhancing drug absorption and efficacy. []
Source and Classification
Naratriptan is classified as a triptan, which is a category of drugs that specifically target serotonin receptors to alleviate migraine symptoms. It is commercially available under various brand names, including Amerge. The compound's chemical formula is C17H25N3O2S, and it has a molecular weight of approximately 335.46 g/mol. Naratriptan is synthesized from various precursors through multiple chemical pathways.
Synthesis Analysis
Methods and Technical Details
The synthesis of naratriptan has been explored through several methodologies. A notable approach involves using N-benzyl-N-methylethenesulfonamide as an intermediate, yielding a product with high purity. This method includes the following steps:
Preparation of Intermediate: The synthesis begins with the formation of N-benzyl-N-methylethenesulfonamide, which is essential for subsequent reactions.
Reactions: The intermediate undergoes various reactions including diazotization and hydrogenation. For instance, methyl-3-(1-methyl-4-piperidyl)-5-methyl sulfamoyl ethyl-1H-indole carboxylate can be synthesized using Raney nickel catalyst under controlled hydrogen pressure conditions.
Purification: The crude product is purified through crystallization techniques, achieving high purity levels above 99% as confirmed by high-performance liquid chromatography.
Molecular Structure Analysis
Structure and Data
Naratriptan features a complex molecular structure characterized by an indole ring system and a sulfonamide group. The key structural components include:
Indole Ring: Contributes to the compound's ability to interact with serotonin receptors.
Sulfonamide Group: Enhances solubility and pharmacological activity.
The structural representation can be summarized as follows:
Chemical Formula: C17H25N3O2S
Molecular Weight: 335.46 g/mol
Melting Point: Approximately 170–172 °C for the base form.
Chemical Reactions Analysis
Reactions and Technical Details
The synthesis involves several critical reactions:
Diazotization: This reaction converts an amine into a diazonium salt, which is crucial for further transformations.
Hydrogenation: Utilizes Raney nickel in methanol under high pressure to reduce intermediates to form naratriptan.
Purification Steps: Involves recrystallization from solvents like methanol or water to isolate the final product.
These reactions are monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure completion and purity.
Mechanism of Action
Process and Data
Naratriptan exerts its therapeutic effects primarily through agonism at serotonin receptor subtypes 1B and 1D:
Inhibition of Neuropeptide Release: It reduces the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), which play a significant role in migraine pathophysiology.
Clinical studies indicate that naratriptan provides relief from migraine symptoms within two hours post-administration, highlighting its efficacy in acute migraine management.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Naratriptan exhibits several notable physical and chemical properties:
Appearance: Typically appears as a white to off-white crystalline powder.
Solubility: Soluble in polar solvents such as methanol and water; limited solubility in non-polar solvents.
Stability: Stable under normal conditions but sensitive to light and moisture.
Analytical methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are employed to characterize its physical properties.
Applications
Scientific Uses
Naratriptan is primarily used in clinical settings for:
Migraine Treatment: It is prescribed for the acute treatment of migraine attacks with or without aura.
Research Applications: Studies on naratriptan contribute to understanding migraine mechanisms and developing new therapeutic agents targeting serotonin receptors.
Additionally, ongoing research explores naratriptan's potential applications in other headache disorders and its pharmacokinetic properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Naratriptan Hydrochloride is the hydrochloride salt form of naratriptan, a sulfonamide with selective serotonin (5-HT) 1 receptor agonistic activity and anti-migraine property. Naratriptan hydrochloride binds selectively and with high affinity to the 5-HT1D and 5-HT1B receptor subtypes. Activation of these 5-HT1D/B receptors located on intracranial blood vessels leads to vasoconstriction and provides relief of migraine headaches. Naratriptan hydrochloride may also exerts its effect by stimulation of 5-HT1D/1B receptors on sensory nerve endings in the trigeminal system thereby decreasing the release of pro-inflammatory neuropeptides. See also: Naratriptan (has active moiety).
ML-298 is an inhibitor of phospholipase D2 (PLD2; IC50 = 355 nM). It is selective for PLD2 over PLD1 (IC50 = 20,000 nM). It decreases invasive migration of U87-MG glioblastoma cells when used at a concentration of 10 µM without inducing cytotoxicity. Novel Selective Inhibitor of PLD2
ML-299 is a dual inhibitor of the two mammalian forms of phospholipase D (PLD), PLD1 and PLD2 (IC50s = 6 and 20 nM, respectively). It dose-dependently decreases the invasive migration of U98-MG glioblastoma cells into matrigel. ML-299 penetrates the central nervous system and is functional in vivo when given intraperitoneally. As PLD1 and PLD2 have roles in cancer and viral infection, ML-299 has potential applications in oncology and virology. ML-299, also known as VU0463568, is a dual PLD1/2 inhibitor (PLD1 IC50 = 6 nM, PLD2 IC50 = 20 nM).
ML309 is a potent inhibitor of R132H mutant IDH1 capable of reducing 2-hydroxyglutarate production in U87 MG glioblastoma cells. ML309 is capable of potent and selective inhibition of mutant IDH1 and effectively lowers cell-based production of 2-HG in a U87MG mutant glioblastoma cell line.
ML-311 is an inhibitor of myeloid cell leukemia-1 (Mcl-1; IC50 = 0.31 µM in a fluorescence polarization assay). It is selective for Mcl-1 over Bcl-xL (IC50 = >40 µM). ML-311 decreases the proliferation of 13 cancer cell lines (EC50s = 0.3-25 µM). ML311, also known as EU-5346, is a potent and selective inhibitor of the Protein-Protein Interaction of Mcl-1 and Bim. ML311 Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim. EU-5346 will be a useful tool for studying lymphoid tumorigenesis and to demonstrate the potential for using this strategy in therapies intended to bypass apoptosis resistance pathways that are activated in drug-resistant tumors.
The USP1 deubiquitinating enzyme, which regulates the DNA translesion synthesis (TLS) and Fanconi anemia (FA) DNA damage response pathways by deubiquitinating the central players of these pathways, is activated by the WD40-repeat containing UAF1 protein through formation of a stable USP1-UAF1 protein complex. ML-323 is an inhibitor of the USP1-UAF1 deubiquitinase complex with an IC50 value of 76 nM. It demonstrates excellent selectivity against other human deubiquitinases, deSUMOylase, deneddylase, and unrelated proteases. ML-323 has been shown to inhibit the deubiquitination of proliferating cell nuclear antigen and FA complementation group D2 by inhibiting USP1-UAF1 activity in H596 cells. ML-323 potentiates cisplatin cytotoxicity in NSCLC H596 cells and U2OS osteosarcoma cells by targeting the TLS and FA DNA damage response pathways. ML323 is a selective and highly potent USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. ML323 inhibits the USP1-UAF1 deubiquitinase complex with excellent selectivity against human DUBs, deSUMOylase, deneddylase and unrelated proteases. ML323 potentiates cisplatin cytotoxicity in non-small cell lung cancer and osteosarcoma cells. USP1-UAF1 is a key regulator of the DNA damage response and a target for overcoming resistance to the platinum-based anticancer drugs.
Potent, cell-permeable JMJD2 inhibitor (IC50 = 920 nM). Shows antiviral effects (IC50 = 10 μM), HSV-1 immediate early gene expression). Reversibly blocks human cytomegalovirus infection in vivo. ML-324, also known as CID-44143209, is a potent JMJD2 demethylase inhibitor with demonstrated antiviral activity. ML-324 displays submicromolar inhibitory activity toward JMJD2E (in vitro) and possesses excellent in vitro ADME properties. ML324 displays excellent cell permeability providing an opportunity for more extensive cell-based studies of JMJD2 enzymes to be undertaken. In addition, ML324 demonstrates potent anti-viral activity against both herpes simplex virus (HSV) and human cytomegalovirus (hCMV) infection via inhibition viral IE gene expression.
ML314 is a neurotensin-1 receptor (NTS1) agonist. It is selective for NTS1 over NTS2 in a cell-based assay of receptor/β-arrestin complex formation (EC50s = 2 and >80 μM, respectively) but is inactive in an NTS1 calcium flux assay (EC50 = >80 μM) indicating that, in contrast to other NTS1 agonists, it does not signal through the traditional Gq-coupled pathway. ML314 is also a positive allosteric modulator of NTS1 that increases binding of radiolabeled neurotensin to NTS1 in a concentration-dependent manner. It reduces locomotion in dopamine transporter knockout mice and methamphetamine-exposed mice when administered at doses of 20 and 10 to 30 mg/kg, respectively. ML314 (30 mg/kg) also reduces methamphetamine self-administration in rats. Novel agonist of Neurotesin 1 Receptor (NTR1) ML-314 is a brain penetrant nonpeptidic β-arrestin biased ggonist of the neurotensin NTR1 receptor, which exhibits full agonist behavior against NTR1 (EC50 = 2.0 μM) in the primary assay and selectivity against NTR2. The effect of ML314 is blocked by the NTR1 antagonist SR142948A in a dose-dependent manner. Unlike peptide-based NTR1 agonists, ML314 has no significant response in a Ca2+ mobilization assay and is thus a biased agonist that activates the β-arrestin pathway rather than the traditional Gq coupled pathway. This bias has distinct biochemical and functional consequences that may lead to physiological advantages. ML314 displays good brain penetration in rodents, and studies examining its in vivo properties are underway.